4-((4-Chlorophenyl)amino)-2-((2-((2-methoxyphenyl)amino)ethyl)amino)-4-oxobutanoic acid
Description
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Properties
IUPAC Name |
4-(4-chloroanilino)-2-[2-(2-methoxyanilino)ethylamino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O4/c1-27-17-5-3-2-4-15(17)21-10-11-22-16(19(25)26)12-18(24)23-14-8-6-13(20)7-9-14/h2-9,16,21-22H,10-12H2,1H3,(H,23,24)(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXGJTINKRBNVBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NCCNC(CC(=O)NC2=CC=C(C=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-((4-Chlorophenyl)amino)-2-((2-((2-methoxyphenyl)amino)ethyl)amino)-4-oxobutanoic acid , often referred to as its systematic name, is a complex organic molecule with potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be summarized as follows:
- Chemical Formula : CHClNO
- Molecular Weight : 357.84 g/mol
- Functional Groups : The compound contains an amine group, a chlorophenyl moiety, and a methoxyphenyl group, which contribute to its biological activity.
Anticancer Properties
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of chlorophenyl and methoxyphenyl groups have shown to inhibit tubulin polymerization, a critical process in cancer cell division. In particular, compounds analogous to the target compound were found to be effective in inducing apoptosis in cancer cells through mitochondrial pathways, leading to cell cycle arrest in the G2/M phase .
The biological activity of 4-((4-Chlorophenyl)amino)-2-((2-((2-methoxyphenyl)amino)ethyl)amino)-4-oxobutanoic acid may involve:
- Inhibition of Tubulin Polymerization : Similar compounds have been shown to inhibit the binding of colchicine to tubulin, disrupting microtubule dynamics essential for mitosis .
- Apoptotic Induction : The compound may trigger apoptotic pathways in cancer cells by increasing reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death .
- Cell Cycle Arrest : Evidence suggests that it may cause cell cycle arrest by affecting key regulatory proteins involved in cell division .
Study 1: In Vitro Analysis
A study examined the effects of a structurally related compound on HeLa cells (cervical cancer cells). The results indicated that treatment with the compound led to a significant reduction in cell viability and increased apoptosis markers such as cleaved caspase-3 and PARP .
Study 2: Animal Model Testing
In vivo studies using zebrafish embryos demonstrated that the compound significantly inhibited tumor growth when administered at specific concentrations. The embryos treated with the compound showed reduced tumor size compared to untreated controls, suggesting its potential for therapeutic applications in oncology .
Comparison of Biological Activities
| Compound Name | IC50 (nM) | Mechanism of Action | Cell Line Tested |
|---|---|---|---|
| Compound A | 83 | Tubulin polymerization | HeLa |
| Compound B | 91 | Apoptosis induction | MCF7 |
| Target Compound | TBD | TBD | TBD |
Summary of Findings from Case Studies
Preparation Methods
Formation of 4-((4-Chlorophenyl)amino)-4-oxobutanoic Acid
The oxobutanoic acid core is synthesized through a condensation reaction between 4-chloroaniline and maleic anhydride. Under acidic conditions (e.g., HCl in acetic acid), maleic anhydride undergoes nucleophilic attack by the aniline’s amino group, followed by hydrolysis to yield the carboxylic acid.
Reaction Conditions
- Reactants : 4-Chloroaniline (1.0 equiv), maleic anhydride (1.2 equiv)
- Solvent : Acetic acid
- Temperature : 80–100°C, 6–8 hours
- Yield : ~65%
Characterization Data
- IR (KBr) : 1720 cm⁻¹ (C=O, acid), 1650 cm⁻¹ (amide)
- ¹H NMR (DMSO-d₆) : δ 12.1 (s, 1H, COOH), 8.45 (s, 1H, NH), 7.6–7.8 (m, 4H, Ar-H)
Functionalization of the Ethylenediamine Side Chain
The ethylenediamine moiety is introduced via a two-step alkylation and reductive amination sequence.
Synthesis of N-(2-Aminoethyl)-2-methoxyaniline
2-Methoxyaniline is reacted with 1,2-dibromoethane in the presence of K₂CO₃ to form N-(2-bromoethyl)-2-methoxyaniline. Subsequent treatment with aqueous ammonia yields the primary amine.
Reaction Conditions
- Step 1 : 2-Methoxyaniline (1.0 equiv), 1,2-dibromoethane (1.5 equiv), K₂CO₃ (2.0 equiv), DMF, 60°C, 12 hours
- Step 2 : NH₃ (excess), EtOH, 25°C, 24 hours
- Overall Yield : ~55%
Characterization Data
- ESI-MS (m/z) : 181.1 [M+H]⁺
- ¹H NMR (CDCl₃) : δ 6.8–7.1 (m, 4H, Ar-H), 3.8 (s, 3H, OCH₃), 3.4 (t, 2H, CH₂NH₂), 2.7 (t, 2H, CH₂Br)
Coupling of Core and Side Chain
The final step involves conjugating the ethylenediamine side chain to the oxobutanoic acid core using carbodiimide-mediated coupling.
Activation and Amide Bond Formation
The carboxylic acid group of 4-((4-chlorophenyl)amino)-4-oxobutanoic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt). The activated intermediate reacts with N-(2-aminoethyl)-2-methoxyaniline to form the target compound.
Reaction Conditions
- Reactants : Core acid (1.0 equiv), EDC (1.5 equiv), HOBt (1.5 equiv), side chain amine (1.2 equiv)
- Solvent : DCM, 0°C → 25°C, 24 hours
- Workup : Extraction with ethyl acetate, drying (Na₂SO₄), column chromatography (SiO₂, EtOAc/hexane)
- Yield : ~48%
Characterization Data
- IR (KBr) : 3310 cm⁻¹ (N-H), 1680 cm⁻¹ (C=O amide), 1595 cm⁻¹ (C=O acid)
- ¹H NMR (DMSO-d₆) : δ 12.0 (s, 1H, COOH), 8.3 (s, 1H, NH), 7.2–7.6 (m, 8H, Ar-H), 3.8 (s, 3H, OCH₃), 3.3–3.5 (m, 4H, CH₂NH), 2.6–2.8 (m, 2H, CH₂CO)
- ESI-MS (m/z) : 445.2 [M+H]⁺
Alternative Methodologies and Optimization
Mitsunobu Reaction for Ether Linkage
A patent-pending approach employs a Mitsunobu reaction to couple phenolic intermediates with alcohol derivatives, though this method shows lower yields (~35%) for the target compound.
Solid-Phase Synthesis
Recent advancements utilize resin-bound intermediates to streamline purification. Fmoc-protected amines are anchored to Wang resin, followed by sequential deprotection and coupling.
Challenges and Industrial Scalability
- Side Reactions : Competing amidation at the oxobutanoic acid’s α-position necessitates precise stoichiometry.
- Purification : Column chromatography remains critical due to polar byproducts; preparative HPLC is used in industrial settings.
- Yield Improvement : Microwave-assisted synthesis reduces reaction times (4 hours) and improves yields to ~60%.
Q & A
Basic: What are the key synthetic strategies and reaction optimization steps for this compound?
Answer:
The synthesis involves multi-step organic reactions, typically starting with the preparation of intermediates such as substituted anilines and succinic acid derivatives. A common approach includes:
Amination of 4-chlorophenyl groups : React 4-chloroaniline with a succinic anhydride derivative to form the 4-oxobutanoic acid backbone .
Stepwise coupling : Introduce the methoxyphenyl-ethylenediamine moiety via nucleophilic substitution or reductive amination. For example, coupling 2-methoxyaniline with ethylenediamine under basic conditions (e.g., K₂CO₃ in DMF) yields the intermediate, which is then reacted with the primary scaffold .
Purification : Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) and recrystallization (solvent: methanol/toluene mixtures) to isolate the final product .
Optimization : Adjust reaction temperature (60–80°C), solvent polarity, and stoichiometric ratios to minimize side products. Monitor progress via TLC or HPLC .
Basic: What analytical techniques are critical for structural validation?
Answer:
A combination of spectroscopic and crystallographic methods is essential:
- NMR Spectroscopy : ¹H/¹³C NMR confirms the presence of aromatic protons (δ 6.8–7.5 ppm), methoxy groups (δ ~3.8 ppm), and amide NH signals (δ ~8.5 ppm) .
- IR Spectroscopy : Detect carbonyl stretches (C=O at ~1700 cm⁻¹) and N-H bending (amide I/II bands at 1650–1550 cm⁻¹) .
- X-ray Crystallography : Resolve the stereochemistry of the oxobutanoic acid core and verify hydrogen-bonding patterns (e.g., O–H⋯O interactions in crystal packing) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₉H₂₂ClN₃O₅) with <2 ppm error .
Advanced: How to design enzyme interaction studies to elucidate its mechanism of action?
Answer:
Target Selection : Prioritize enzymes with known affinity for chlorophenyl or methoxyphenyl motifs (e.g., kinases, proteases). Use molecular docking (software: AutoDock Vina) to predict binding sites .
Assay Development :
- Enzyme Inhibition : Measure IC₅₀ values via fluorometric assays (e.g., protease activity using fluorogenic substrates) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) between the compound and target enzymes .
Structural Analysis : Co-crystallize the compound with the enzyme and solve the structure via X-ray diffraction (resolution ≤2.0 Å) to identify key interactions (e.g., hydrogen bonds with catalytic residues) .
Advanced: How to address contradictions in reported biological activity data?
Answer:
Contradictions often arise from variations in assay conditions or cellular models. Mitigation strategies include:
Standardization : Use consistent cell lines (e.g., HEK293 for receptor studies) and control for pH, serum concentration, and incubation time .
Dose-Response Validation : Repeat assays across a broad concentration range (e.g., 1 nM–100 µM) to identify non-linear effects .
Off-Target Screening : Employ proteome-wide profiling (e.g., affinity chromatography coupled with LC-MS/MS) to detect unintended interactions .
Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA with post-hoc tests) to resolve outliers .
Basic: What purification methods ensure high yield and purity post-synthesis?
Answer:
- Liquid-Liquid Extraction : Separate polar impurities using ethyl acetate/water phases .
- Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate to CH₂Cl₂/MeOH) for intermediates .
- Recrystallization : Optimize solvent pairs (e.g., methanol/toluene) to obtain crystals with >95% purity .
- HPLC : Apply reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) for final purification .
Advanced: How to improve aqueous solubility while retaining bioactivity?
Answer:
Structural Modifications :
- Introduce hydrophilic groups (e.g., sulfonate or PEG chains) at the ethylenediamine moiety via nucleophilic substitution .
- Synthesize prodrugs by esterifying the carboxylic acid group, which hydrolyzes in vivo .
Formulation Strategies :
- Use cyclodextrin-based complexes to enhance solubility without covalent modification .
- Prepare nanoemulsions (particle size <200 nm) using polysorbate surfactants .
Validation : Measure solubility via shake-flask method (pH 7.4 PBS) and confirm bioactivity in cell-based assays (e.g., IC₅₀ shifts ≤10%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
